molecular formula C15H14N2O2 B1218707 9-Fluorenylmethyl carbazate CAS No. 35661-51-9

9-Fluorenylmethyl carbazate

Cat. No. B1218707
CAS RN: 35661-51-9
M. Wt: 254.28 g/mol
InChI Key: YGCGPEUVGHDMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07060707B2

Procedure details

Boc-hydrazine (10.0 g, 75.6 mmol) and DIPEA (12.95 ml, 75.6 mmol) were dissolved in dry CH2Cl2 (200 ml) and cooled to 0° C. FmocCl (19.6 g, 75.8 mmol), dissolved in dry CH2Cl2 (100 ml), was then added over the course of 30 minutes, and the mixture was stirred overnight at room temperature. The organic phase was extracted with water (200 ml) and evaporated to a volume of about 100 ml. Trifluoroacetic acid (100 ml) was then carefully added at 0° C., and the mixture was stirred for 1.5 hours. The product was precipitated by careful addition of saturated Na2CO3 solution (300 ml) and dried, giving a colourless solid (18.02 g, 70.8 mmol, 94%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
12.95 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][NH2:9])([O:3][C:4](C)(C)[CH3:5])=[O:2].CCN(C(C)C)C(C)C.C(Cl)(OCC1[C:35]2[C:30](=[CH:31][CH:32]=[CH:33][CH:34]=2)[C:29]2[C:24]1=[CH:25][CH:26]=[CH:27][CH:28]=2)=O>C(Cl)Cl>[CH:34]1[C:35]2[CH:5]([CH2:4][O:3][C:1]([NH:8][NH2:9])=[O:2])[C:24]3[C:29](=[CH:28][CH:27]=[CH:26][CH:25]=3)[C:30]=2[CH:31]=[CH:32][CH:33]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NN
Name
Quantity
12.95 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
19.6 g
Type
reactant
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added over the course of 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with water (200 ml)
CUSTOM
Type
CUSTOM
Details
evaporated to a volume of about 100 ml
ADDITION
Type
ADDITION
Details
Trifluoroacetic acid (100 ml) was then carefully added at 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The product was precipitated by careful addition of saturated Na2CO3 solution (300 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 70.8 mmol
AMOUNT: MASS 18.02 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.